molecular formula C21H24ClNO3 B6004948 3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide

3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide

Cat. No. B6004948
M. Wt: 373.9 g/mol
InChI Key: KDMCVVWKSZBTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1980s by Pfizer researchers and has since been used in various scientific studies to investigate the endocannabinoid system and its effects on the body.

Mechanism of Action

CP 55,940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily located in the brain and immune system, respectively. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune function. It has also been shown to have potential neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP 55,940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its use is limited by its potential for abuse and its lack of selectivity for other targets, which can lead to off-target effects.

Future Directions

There are many potential future directions for the study of CP 55,940 and its potential therapeutic applications. One area of focus is the development of more selective agonists and antagonists of the CB1 and CB2 cannabinoid receptors, which could lead to more targeted therapies for various disorders. Another area of focus is the investigation of the potential synergistic effects of CP 55,940 with other compounds, such as opioids, which could lead to more effective pain management strategies. Finally, there is a growing interest in the use of CP 55,940 and other synthetic cannabinoids as research tools for investigating the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of CP 55,940 involves the reaction of 3-(3-chlorophenyl)-cyclohexanol with 3-(3-hydroxyphenyl)-propanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with trans-4-hydroxycyclohexylamine to form the final product. The purity of CP 55,940 can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

CP 55,940 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to act as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.

properties

IUPAC Name

3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c22-16-5-1-3-14(11-16)20(15-4-2-6-19(25)12-15)13-21(26)23-17-7-9-18(24)10-8-17/h1-6,11-12,17-18,20,24-25H,7-10,13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMCVVWKSZBTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.